molecular formula C22H25NO5S B1684108 Thiocolchicine CAS No. 2730-71-4

Thiocolchicine

Cat. No. B1684108
CAS RN: 2730-71-4
M. Wt: 415.5 g/mol
InChI Key: CMEGANPVAXDBPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiocolchicine is a semi-synthetic derivative of the natural anti-inflammatory glycoside, colchicine . It has a molecular formula of C22H25NO5S and a molecular weight of 415.50 .


Synthesis Analysis

The manufacturing of thiocolchicoside, a derivative of thiocolchicine, requires a key step: the regioselective demethylation and glucosylation of chemically derivative thiocolchicine . This transformation is performed by a specific strain of Bacillus megaterium . The same process, with minor modifications, can be used to convert the by-product 3-O-demethyl-thiocolchicine into thiocolchicoside .


Molecular Structure Analysis

Thiocolchicine has a molecular formula of C22H25NO5S . Its structure includes one defined stereocentre .


Chemical Reactions Analysis

Thiocolchicine can be transformed into thiocolchicoside through a biotransformation process performed by a specific strain of Bacillus megaterium . This process involves the regioselective demethylation and glucosylation of thiocolchicine .


Physical And Chemical Properties Analysis

Thiocolchicine has a density of 1.3±0.1 g/cm3, a boiling point of 729.1±60.0 °C at 760 mmHg, and a flash point of 394.7±32.9 °C . It has 6 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .

Scientific Research Applications

Anticancer Agent

Thiocolchicine has been identified as a potent anticancer agent due to its strong antimitotic activity . It has a high affinity for binding to the tubulin in cancer cells, leading to the inhibition of microtubule polymerization and mitosis arrest .

Synthesis of Novel Analogs

Thiocolchicine can be used in the synthesis of novel analogs. For example, a series of colchicine and thiocolchicine derivatives bearing a Michael acceptor moiety in ring A were synthesized .

Cytotoxic Activity

Some of the synthesized thiocolchicine derivatives exhibit cytotoxic activity in the nanomolar range . They efficiently disrupt the mitotic spindle and cause the accumulation of G2/M-phase cells resulting in the development of apoptosis .

Control of Hydration Affinity and Solubility

The substitutions of H-donor and H-acceptor sites at C1 in thiocolchicine position provide an efficient control of the hydration affinity and solubility . This is demonstrated for anhydrate 3, hemihydrate 4e, and monohydrate 4a .

Biotransformation into Thiocolchicoside

Thiocolchicine can be biotransformed into thiocolchicoside by a specific strain of Bacillus megaterium . The same process, with minor modifications, can be used to convert the by-product 3-O-demethyl-thiocolchicine into thiocolchicoside .

Antiproliferative Activity

Thiocolchicine and its derivatives have shown antiproliferative activity. The antiproliferative activity assay, together with in silico evaluation of physicochemical properties, confirmed attractive biological profiles for all obtained compounds .

Mechanism of Action

Target of Action

Thiocolchicine, a semi-synthetic derivative of colchicine, primarily targets the g-aminobutyric acid A (GABA-A) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system. Thiocolchicine also appears to interact with nicotinic acetylcholine receptors (nAchRs) and glycine receptors .

Mode of Action

Thiocolchicine exhibits a selective and potent affinity for GABA-A receptors . It acts on muscular contractures by activating the GABA inhibitory pathways . This results in muscle relaxation, anti-inflammatory, and analgesic effects . It is also believed to act via antagonism of nAchRs . Furthermore, it is a competitive antagonist of GABA A and glycine receptors .

Biochemical Pathways

It is known that the compound interferes with the initiation and amplification of joint inflammation by modulating chemokine and prostanoid production and inhibiting neutrophil and endothelial cell adhesion molecules .

Pharmacokinetics

Thiocolchicine has a bioavailability of 25% . It has an elimination half-life of 5-6 hours , indicating that the compound is relatively quickly metabolized and excreted from the body. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiocolchicine significantly impact its bioavailability and therapeutic efficacy.

Result of Action

The primary result of thiocolchicine’s action is the reduction of muscle spasm, pain intensity, and inflammation . It improves physical flexibility and enhances the ability to perform daily activities . It is particularly effective in the treatment of diseases of the muscle-skeletal system .

Action Environment

The action, efficacy, and stability of thiocolchicine can be influenced by various environmental factors. For instance, the compound’s effectiveness can be enhanced when used in combination with other drugs such as nonsteroidal anti-inflammatory drugs (NSAIDs) . .

Safety and Hazards

Thiocolchicine is toxic and should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Thiocolchicine and its derivatives are of great interest due to their potent anti-inflammatory and myorelaxant properties . Some of the synthetic derivatives of thiocolchicine have shown good cytotoxic activity . These derivatives could potentially be used as anticancer drugs in the future .

properties

IUPAC Name

N-[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5S/c1-12(24)23-16-8-6-13-10-18(26-2)21(27-3)22(28-4)20(13)14-7-9-19(29-5)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEGANPVAXDBPL-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90181751
Record name Thiocholchicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiocolchicine

CAS RN

2730-71-4
Record name Thiocolchicine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2730-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiocolchicine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002730714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiocolchicine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186301
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thiocholchicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiocolchicine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.497
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THIOCOLCHICINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47541468FI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiocolchicine
Reactant of Route 2
Reactant of Route 2
Thiocolchicine
Reactant of Route 3
Reactant of Route 3
Thiocolchicine
Reactant of Route 4
Thiocolchicine
Reactant of Route 5
Reactant of Route 5
Thiocolchicine
Reactant of Route 6
Reactant of Route 6
Thiocolchicine

Q & A

Q1: What is the primary molecular target of thiocolchicine?

A1: Thiocolchicine, like its parent compound colchicine, primarily targets tubulin, a protein crucial for microtubule formation. [, , , , , , , , , , ]

Q2: How does thiocolchicine affect microtubules?

A2: Thiocolchicine binds to tubulin, inhibiting its polymerization and thereby disrupting microtubule assembly. This disruption blocks mitotic spindle formation, leading to cell cycle arrest and apoptosis in susceptible cells. [, , , , , ]

Q3: Does thiocolchicine interact with any other cellular targets?

A3: Research suggests that thiocolchicine also exhibits inhibitory effects on topoisomerase I (TOP1), an enzyme involved in DNA replication and repair. This dual mechanism of action contributes to its antitumor activity. [, , ]

Q4: Are there differences in thiocolchicine's binding affinity to various tubulin isotypes?

A4: Studies using bovine brain tubulin isoforms indicate that the conformation of the B-ring substituents in thiocolchicine analogs can influence their binding affinity to different tubulin isotypes. [] Further research using avian tubulin isotype betaVI (CeTb) suggests that specific amino acid differences within the colchicine binding site of CeTb may lead to a less favorable interaction with thiocolchicine compared to other tubulin isotypes. []

Q5: What are the downstream effects of thiocolchicine's interaction with tubulin?

A5: By disrupting microtubule dynamics, thiocolchicine triggers cell cycle arrest, predominantly in the G2/M phase, ultimately leading to apoptosis in sensitive cell lines. [, , ]

Q6: What is the molecular formula and weight of thiocolchicine?

A6: The molecular formula of thiocolchicine is C22H25NO5S, and its molecular weight is 415.5 g/mol. []

Q7: What spectroscopic techniques have been used to characterize thiocolchicine?

A7: Researchers have employed various spectroscopic techniques to characterize thiocolchicine and its derivatives, including 1H NMR, IR, MS, HR-MS, UV-Vis, circular dichroism (CD), and fluorescence spectroscopy. [, , , , , , , , ]

Q8: How does the structure of thiocolchicine differ from colchicine?

A8: Thiocolchicine is a sulfur-containing analog of colchicine where the methoxy group at the C10 position of colchicine is replaced by a methylthio group. [, , , ]

Q9: Does the sulfur atom in thiocolchicine influence its conformation?

A9: X-ray crystallographic analyses of thiocolchicine derivatives show that the sulfur atom substitution can lead to increased puckering of the troponoid C ring compared to colchicine. []

Q10: How do modifications on the A and C rings of thiocolchicine affect its activity?

A10: While modifications of the methoxy groups on the A and C rings can modulate cellular toxicity, they seem to have little impact on P-glycoprotein (P-gp) recognition, a protein involved in multidrug resistance. []

Q11: What is the significance of the nitrogen atom in the acetamido group of thiocolchicine?

A11: Removing the nitrogen atom from the acetamido group at the C7 position significantly affects thiocolchicine's recognition by P-gp, suggesting its crucial role in multidrug resistance. []

Q12: What is the impact of the B ring structure on thiocolchicine's activity?

A12: Studies indicate that both intact B and C rings are essential for thiocolchicine's interaction with P-gp. Modifications to the B ring, such as replacing the seven-membered ring with a six-membered ring, can influence its interaction with tubulin isoforms. [, , ]

Q13: How does the size and conformation of the B ring substituent affect tubulin binding?

A13: Research suggests that smaller B-ring substituents with specific conformations may be more favorable for interaction with certain tubulin isotypes. This observation highlights the importance of the B-ring structure in designing potent and selective antitumor agents. [, ]

Q14: Are there any specific formulation strategies employed to improve the stability or bioavailability of thiocolchicine?

A15: The development of nab-5404, a nanoparticle albumin-bound formulation of a thiocolchicine dimer, suggests a strategy to enhance its delivery and potentially improve its pharmacokinetic properties. [, , ] Additionally, researchers are exploring the use of self-assembling conjugates with cleavable linkers to control thiocolchicine release. []

Q15: What is the evidence for thiocolchicine's antitumor activity?

A16: Thiocolchicine and its derivatives have demonstrated cytotoxic activity against various cancer cell lines in vitro, including those expressing multidrug resistance phenotypes. [, , , , , , ]

Q16: Has thiocolchicine shown efficacy in in vivo models?

A17: Nab-5404, a nanoparticle albumin-bound formulation of a thiocolchicine dimer, has shown promising antitumor activity in vivo, inducing complete regressions and cures in a human A121 ovarian tumor xenograft model. [, ]

Q17: What types of cancer cell lines have shown sensitivity to thiocolchicine?

A18: Thiocolchicine and its derivatives have demonstrated activity against a range of cancer cell lines, including breast, ovarian, colon, and leukemia cell lines. [, , , , , , ]

Q18: Is there evidence of resistance to thiocolchicine?

A19: While thiocolchicine shows activity against some multidrug-resistant cell lines, variations in sensitivity exist. Further research is needed to fully elucidate the mechanisms of resistance and cross-resistance with other antimitotic agents. [, , , ]

Q19: Does the P-gp transporter play a role in thiocolchicine resistance?

A20: Research indicates that modifications at the C7 position of thiocolchicine, specifically the nitrogen atom of the acetamido group, influence its recognition by P-gp, suggesting a potential role for this transporter in resistance. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.